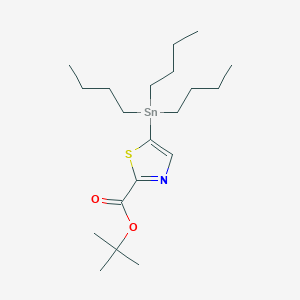

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester

Beschreibung

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester is a specialized organotin compound containing a thiazole heterocycle, a tributylstannyl substituent, and a tert-butyl ester group. This compound is primarily utilized in synthetic organic chemistry as an intermediate for cross-coupling reactions, such as Stille couplings, due to the reactivity of the tributylstannyl group. The thiazole moiety provides structural rigidity and electronic diversity, making it valuable in pharmaceutical and agrochemical research. The tert-butyl ester group serves as a steric and electronic protecting group for carboxylic acids, enhancing stability during synthetic processes .

Eigenschaften

CAS-Nummer |

1820885-16-2 |

|---|---|

Molekularformel |

C20H37NO2SSn |

Molekulargewicht |

474.3 g/mol |

IUPAC-Name |

tert-butyl 5-tributylstannyl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C8H10NO2S.3C4H9.Sn/c1-8(2,3)11-7(10)6-9-4-5-12-6;3*1-3-4-2;/h4H,1-3H3;3*1,3-4H2,2H3; |

InChI-Schlüssel |

CZAFTEDCEOYADX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester generally involves two key stages:

- Esterification of 2-thiazolecarboxylic acid to form the tert-butyl ester.

- Tributylstannylation at the 5-position of the thiazole ring.

Analytical Data and Characterization

The final compound is typically characterized by:

- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR confirm the presence of the tert-butyl ester group and tributylstannyl substituent.

- Mass Spectrometry (MS): Confirms molecular weight and presence of tin-containing fragments.

- Elemental Analysis: To verify purity and stoichiometry.

- Chromatography: Flash chromatography is used for purification and to assess purity.

For example, methyl 4-(tributylstannyl)thiazole-2-carboxylate has a molecular weight of 432.2 g/mol and molecular formula C17H31NO2SSn, which is analogous to the tert-butyl ester derivative but with a methyl ester instead of tert-butyl.

Comparative Notes on Yields and Reaction Conditions

| Preparation Step | Typical Yield (%) | Notes |

|---|---|---|

| Esterification (tert-butyl ester formation) | 70-78 | Acid-catalyzed, mild conditions, long reaction time |

| Halogenation (5-position) | Variable (60-90) | Depends on halogenating agent and substrate |

| Tributylstannylation (Stille coupling) | 20-40 | Moderate yields typical for organotin couplings, sensitive to catalyst and base choice |

Analyse Chemischer Reaktionen

Types of Reactions

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The thiazole ring and ester group can participate in oxidation and reduction reactions under appropriate conditions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Various substituted thiazole derivatives.

Oxidation: Oxidized thiazole compounds.

Reduction: Reduced thiazole derivatives.

Hydrolysis: 5-Tributylstannyl-2-thiazolecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science:

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Catalysis: The tributylstannyl group can act as a catalyst in various organic reactions

Wirkmechanismus

The mechanism of action of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tributylstannyl group can facilitate nucleophilic substitution reactions, while the thiazole ring can engage in aromatic substitution and redox reactions. The ester group can undergo hydrolysis, releasing the carboxylic acid moiety.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester with structurally or functionally analogous compounds, focusing on reactivity, safety, and applications.

Key Comparisons :

Reactivity: The tributylstannyl group in the target compound enables metal-mediated cross-coupling reactions (e.g., Stille coupling), whereas the iodomethyl group in (R)-2-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester facilitates halogen-based couplings (e.g., Suzuki). Both are critical for carbon-carbon bond formation but differ in mechanistic pathways and catalyst systems . The cis-3-aminocyclobutanecarboxylic acid derivative lacks a reactive leaving group but serves as a rigid structural scaffold for peptide mimetics, contrasting with the electrophilic stannyl/iodo groups in the other compounds .

Stability and Handling: Organotin compounds like the target molecule are light- and moisture-sensitive, requiring inert atmosphere storage. In contrast, iodinated analogs (e.g., ) are less air-sensitive but may degrade upon prolonged exposure to heat. All tert-butyl esters share hydrolytic instability under acidic/basic conditions, necessitating pH-controlled environments during synthesis .

Safety and Toxicity: The target compound’s tributylstannyl group poses higher ecological and toxicological risks compared to iodine or amino substituents. Both the iodinated and stannylated derivatives require strict PPE protocols (gloves, goggles, ventilation), as highlighted in their respective safety data sheets .

Synthetic Utility :

Biologische Aktivität

5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antimicrobial agent. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H23NOS

- Molecular Weight : 251.39 g/mol

- CAS Number : 1820885

Synthesis Methods

The synthesis of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester typically involves the following steps:

- Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Tributylstannylation : The introduction of the tributylstannyl group is achieved using tributyltin chloride under specific reaction conditions.

- Esterification : The final step involves the reaction with tert-butyl alcohol to form the tert-butyl ester.

Anticancer Activity

Research has indicated that 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

Table 1: Anticancer Efficacy in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18 | Inhibition of PI3K/Akt signaling |

Antimicrobial Activity

The compound also shows promising antimicrobial effects against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as NF-kB and MAPK, which are often dysregulated in cancer cells.

Case Studies

-

Case Study on Breast Cancer :

- A study conducted on MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.

-

Case Study on Bacterial Infections :

- In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results demonstrated that it effectively reduced bacterial load in vitro, suggesting potential for therapeutic use in resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.